Cas no 7338-94-5 (diphenylprop-2-yn-1-one)

diphenylprop-2-yn-1-one 化学的及び物理的性質
名前と識別子
-
- 1,3-Diphenylprop-2-yn-1-one
- .β.-Phenylpropiolophenone
- alpha-phenylpropiolophenone
- DIPHENYL PROPYNONE
- 1,3-diphenyl-2-propyn-1-on
- 1,3-diphenylpropynone
- 1-Phenyl-3-phenyl-2-propyne-1-one
- 1-phenyl-3-phenylprop-2-yn-1-one
- 3-Phenylpropiolophenone
- Benzoylphenylacetylene
- Phenethynyl phenyl ketone
- Phenylbenzoylacetylene
- phenylethynylphenylketone
- phenylphenylethynylketone
- Propiolophenone,3-phenyl
- diphenylprop-2-yn-1-one
- MLS002920456
- cid_97637
- 1,3-Diphenyl-2-propyn-1-one #
- DTXSID50223621
- 1,3-diphenyl-prop-2-yn-1-one
- Phenylethynyl phenyl ketone
- SCHEMBL978641
- SMR001798047
- 1,3-Diphenyl-propynone
- NSC-138646
- CHEMBL1905831
- InChI=1/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10
- 7338-94-5
- Propiolophenone, 3-phenyl-
- BRN 0609091
- NSC138646
- EN300-234884
- beta-Phenylpropiolophenone
- 1-Benzoyl-2-phenylacetylene
- 2-Propyn-1-one, 1,3-diphenyl-
- AKOS015913444
- Phenyl phenylethynyl ketone
- MFCD00156767
- Diphenylpropynone
- .beta.-Phenylpropiolophenone
- F2196-0023
- BDBM54695
- NSC 138646
- 1,3-Diphenyl-2-propynone
- 2-Propyn-1-one,3-diphenyl-
- 1,3-Diphenyl-2-propyn-1-one
- UNM-0000306039
- 4-07-00-01735 (Beilstein Handbook Reference)
- HS-5874
-
- MDL: MFCD00156767
- インチ: InChI=1S/C15H10O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H
- InChIKey: YECVQOULKHBGEN-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 206.07300
- どういたいしつりょう: 206.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1Ų
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 色と性状: イエローペレット
- ゆうかいてん: 41-46 °C(lit.)
- ふってん: 136-139 °C3 mm Hg(lit.)
- フラッシュポイント: >230 °F
- PSA: 17.07000
- LogP: 2.92100
- ようかいせい: 未確定
diphenylprop-2-yn-1-one セキュリティ情報
diphenylprop-2-yn-1-one 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914399090概要:
29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
diphenylprop-2-yn-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234884-5.0g |
diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 5.0g |
$436.0 | 2024-06-19 | |
Life Chemicals | F2196-0023-10g |
diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 10g |
$1240.0 | 2023-09-06 | |
TRC | B431283-10mg |
1,3-diphenylprop-2-yn-1-one |
7338-94-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B431283-50mg |
1,3-diphenylprop-2-yn-1-one |
7338-94-5 | 50mg |
$ 135.00 | 2022-06-07 | ||
TRC | B431283-100mg |
1,3-diphenylprop-2-yn-1-one |
7338-94-5 | 100mg |
$ 230.00 | 2022-06-07 | ||
Life Chemicals | F2196-0023-0.25g |
diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 0.25g |
$100.0 | 2023-09-06 | |
Life Chemicals | F2196-0023-2.5g |
diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 2.5g |
$464.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141827-1g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 97% | 1g |
¥6577.00 | 2024-07-28 | |
Alichem | A019121892-1g |
1,3-Diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 1g |
$457.80 | 2023-09-01 | |
Enamine | EN300-234884-1g |
diphenylprop-2-yn-1-one |
7338-94-5 | 95% | 1g |
$232.0 | 2023-09-15 |
diphenylprop-2-yn-1-one 関連文献
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Zhiling Xiong,Xinhang Zhang,Yangming Li,Xiaoshi Peng,Jiayue Fu,Jiajia Guo,Fukai Xie,Chongguo Jiang,Bin Lin,Yongxiang Liu,Maosheng Cheng Org. Biomol. Chem. 2018 16 7361
-
2. Photochemical reactions of acetylenic ketonesTakehiko Nishio,Yoshimori Omote J. Chem. Soc. Perkin Trans. 1 1979 1703
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Wilailak Kaewsri,Charnsak Thongsornkleeb,Jumreang Tummatorn,Somsak Ruchirawat RSC Adv. 2016 6 48666
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Xifa Yang,Guolin Cheng,Jinhai Shen,Changsheng Kuai,Xiuling Cui Org. Chem. Front. 2015 2 366
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Gopalakrishnan Aridoss,Viorel D. Sarca,James F. Ponder Jr,Jessica Crowe,Kenneth K. Laali Org. Biomol. Chem. 2011 9 2518
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Sofia O. Samultceva,Marina Yu. Dvorko,Dmitrii A. Shabalin,Igor’ A. Ushakov,Alexander V. Vashchenko,Elena Yu. Schmidt,Boris A. Trofimov Org. Biomol. Chem. 2022 20 5325
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Dmitrii A. Shabalin,Marina Yu. Dvorko,Elena Yu. Schmidt,Boris A. Trofimov Org. Biomol. Chem. 2021 19 2703
-
Lei Xu,Shasha Li,Liping Jiang,Guofang Zhang,Weiqiang Zhang,Ziwei Gao RSC Adv. 2018 8 4354
-
Lei Xu,Liping Jiang,Shasha Li,Guofang Zhang,Weiqiang Zhang,Ziwei Gao RSC Adv. 2018 8 25268
-
Jinhai Shen,Guolin Cheng,Xiuling Cui Chem. Commun. 2013 49 10641
diphenylprop-2-yn-1-oneに関する追加情報
Diphenylprop-2-yn-1-one (CAS No. 7338-94-5): A Versatile Intermediate in Modern Chemical Synthesis
Diphenylprop-2-yn-1-one, with the chemical formula C14H10O and CAS number 7338-94-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone, characterized by its phenyl-substituted propargyl backbone, has garnered considerable attention due to its diverse applications in synthetic chemistry, medicinal chemistry, and material science. The compound's unique structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The structure of diphenylprop-2-yn-1-one consists of two phenyl rings attached to a propargyl group, which is further oxidized to form a ketone. This arrangement imparts remarkable reactivity, allowing for various functionalization strategies that are pivotal in drug discovery and industrial applications. The presence of both aromatic and alkyne functional groups makes it an intriguing candidate for cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely employed in constructing biaryl systems prevalent in many bioactive molecules.
In recent years, the pharmaceutical industry has seen a surge in interest for small-molecule inhibitors targeting specific biological pathways. Diphenylprop-2-yn-1-one has been explored as a key building block in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. Its ability to undergo selective modifications at multiple sites allows chemists to fine-tune the pharmacophoric properties of the resulting compounds. For instance, researchers have utilized this intermediate to develop potent inhibitors of Janus kinases (JAKs), which play a crucial role in inflammatory responses and autoimmune diseases.
Moreover, the compound's role in material science cannot be overstated. The diphenylprop-2-yn-1-one scaffold is employed in the synthesis of advanced materials such as organic semiconductors and liquid crystals. These materials are integral to the development of next-generation electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The conjugated system provided by the phenyl groups and the triple bond enhances electron delocalization, making it an excellent candidate for applications requiring efficient charge transport.
The synthesis of diphenylprop-2-yn-1-one typically involves multi-step organic transformations starting from commercially available precursors like benzophenone or diphenylacetylene. Advanced synthetic methodologies have been reported that streamline these processes while improving yields and purity. For example, palladium-catalyzed reactions have been optimized to facilitate the coupling steps necessary for constructing the propargyl group. Such advancements not only enhance efficiency but also reduce the environmental impact of chemical production.
In academic research, diphenylprop-2-yn-1-one continues to be a subject of investigation due to its potential as a scaffold for drug discovery. Recent studies have highlighted its utility in generating libraries of diverse compounds for high-throughput screening. By leveraging combinatorial chemistry and automated synthesis platforms, researchers can rapidly explore the chemical space around this core structure. This approach has led to the identification of novel molecules with promising biological activities.
The compound's reactivity also extends to polymer chemistry, where it serves as a monomer or cross-linking agent in the formation of specialty polymers. These polymers exhibit unique properties such as thermal stability and mechanical strength, making them suitable for high-performance applications in aerospace and automotive industries. The ability to incorporate diphenylprop-2-yn-1-one into polymer backbones allows for tailored material design, enabling scientists to create materials with specific functionalities.
From a regulatory perspective, diphenylprop-2-yn-1-one is classified as a chemical intermediate and is subject to standard safety protocols in industrial handling. While it does not fall under categories of hazardous or controlled substances, proper precautions must be taken during storage and transportation to prevent degradation or unintended reactions. Manufacturers adhere to Good Manufacturing Practices (GMP) to ensure consistency and quality control throughout its supply chain.
The future prospects for diphenylprop-2-yn-1-one are bright, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions deepens, this versatile compound will likely continue to play a pivotal role in advancing both pharmaceuticals and materials science. Collaborative efforts between academia and industry will be essential in unlocking its full potential and translating laboratory discoveries into practical solutions.
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